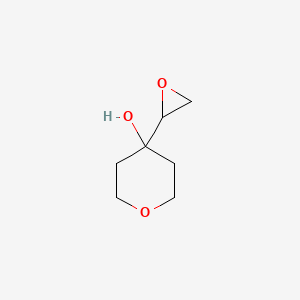

4-(Oxiran-2-yl)oxan-4-ol

Description

4-(Oxiran-2-yl)oxan-4-ol is a tetrahydropyran derivative functionalized with an epoxide (oxirane) group at the 4-position. The compound’s structure is characterized by the presence of an ether oxygen in the oxane ring and the strained epoxide moiety, which is susceptible to nucleophilic ring-opening reactions.

Properties

IUPAC Name |

4-(oxiran-2-yl)oxan-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(6-5-10-6)1-3-9-4-2-7/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIDVHVZVTXOOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxiran-2-yl)oxan-4-ol typically involves the reaction of epoxides with tetrahydropyran derivatives. One common method is the epoxidation of tetrahydropyran-4-ol using peracids or other oxidizing agents . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Oxiran-2-yl)oxan-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the oxirane ring to diols.

Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen halides, peracids, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include diols, ketones, and substituted tetrahydropyran derivatives. These products have significant applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

4-(Oxiran-2-yl)oxan-4-ol has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(Oxiran-2-yl)oxan-4-ol involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biomolecules. This interaction can disrupt cellular processes and exhibit biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(Oxiran-2-yl)oxan-4-ol with structurally related oxane derivatives, focusing on substituents, reactivity, and applications.

Structural and Reactivity Analysis

- Epoxide Reactivity: The oxirane group in this compound enables nucleophilic ring-opening reactions, making it valuable for synthesizing diols, ethers, or cross-linked polymers. This contrasts with 4-[(Dimethylamino)methyl]oxan-4-ol , where the dimethylamino group participates in acid-base reactions or coordination chemistry.

- Aromatic vs.

- Synthetic Accessibility: Ethyl 3-(oxiran-2-yl)propanoate is synthesized via mCPBA-mediated epoxidation with 80% yield, suggesting that similar high-yield methods could apply to this compound. In contrast, pyrazole- or thiophene-containing derivatives may require multistep syntheses involving cyclization or cross-coupling reactions.

Physicochemical Properties

- Solubility: The epoxide in this compound increases polarity compared to non-polar substituents (e.g., thiophene). However, the dimethylamino group in enhances water solubility via protonation.

- Thermal Stability : Epoxides are generally thermally labile, whereas aromatic substituents (e.g., pyrazole ) improve thermal stability due to resonance stabilization.

Biological Activity

4-(Oxiran-2-yl)oxan-4-ol, also known as 4-(oxiran-2-yl)methyl oxan-4-ol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features an epoxide ring, which is known for its reactivity. The oxirane structure allows for nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This property is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its efficacy against Micrococcus luteus and Escherichia coli, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction of the epoxide group with cellular targets could disrupt critical signaling pathways involved in tumor growth.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by modifying their active sites.

- Disruption of Cellular Signaling : By binding to receptors or signaling proteins, it can alter normal cellular functions, potentially leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study, this compound was tested on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with the mechanism involving both cell cycle arrest and induction of apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic activity .

Medicinal Chemistry

Due to its promising biological activities, this compound is being explored as a scaffold for the development of new pharmaceuticals. Its ability to modify biological targets makes it a candidate for drug design aimed at treating infections and cancer.

Industrial Applications

The compound is also utilized in the synthesis of specialty chemicals and materials due to its reactive epoxide group. This versatility enhances its appeal beyond medicinal applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.